(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenylpyrrolidine-2,3-dione (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenylpyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14944538
InChI: InChI=1S/C18H13N3O3S3/c1-25-18-20-19-17(27-18)21-13(10-6-3-2-4-7-10)12(15(23)16(21)24)14(22)11-8-5-9-26-11/h2-9,13,23H,1H3
SMILES:
Molecular Formula: C18H13N3O3S3
Molecular Weight: 415.5 g/mol

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenylpyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC14944538

Molecular Formula: C18H13N3O3S3

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenylpyrrolidine-2,3-dione -

Specification

Molecular Formula C18H13N3O3S3
Molecular Weight 415.5 g/mol
IUPAC Name 4-hydroxy-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C18H13N3O3S3/c1-25-18-20-19-17(27-18)21-13(10-6-3-2-4-7-10)12(15(23)16(21)24)14(22)11-8-5-9-26-11/h2-9,13,23H,1H3
Standard InChI Key WHPLRZOLEVFCFE-UHFFFAOYSA-N
Canonical SMILES CSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4

Introduction

Chemical Structure and Molecular Properties

The compound features a central pyrrolidine-2,3-dione core, a five-membered lactam ring with two ketone groups at positions 2 and 3. Key substituents include:

  • A (4E)-4-[hydroxy(thiophen-2-yl)methylidene] group at position 4, introducing a conjugated double bond in the E configuration and a thiophene ring.

  • A 1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl] group at position 1, incorporating a sulfur-containing thiadiazole ring.

  • A 5-phenyl group at position 5, contributing aromaticity and potential hydrophobic interactions .

Molecular Formula: C19H16N4O3S3\text{C}_{19}\text{H}_{16}\text{N}_{4}\text{O}_{3}\text{S}_{3}
Molecular Weight: 444.54 g/mol
SMILES Notation:
O=C1N(C2=NN=C(S2)SC)C3(C(=O)C(=C(O)c4cccs4)C3)C1)c5ccccc5

The presence of multiple heteroatoms (N, S, O) and conjugated systems suggests significant electronic delocalization, which may influence reactivity and biological activity .

Synthesis and Characterization

Spectroscopic Characterization

Hypothetical spectral data, inferred from structurally related compounds, include:

  • IR Spectroscopy: Strong absorptions at ~1750 cm1^{-1} (C=O stretch) and ~3200 cm1^{-1} (O-H stretch).

  • 1^1H NMR:

    • δ 7.2–7.5 ppm (phenyl protons).

    • δ 6.8–7.1 ppm (thiophene protons).

    • δ 2.5 ppm (methylsulfanyl group) .

Comparative Analysis with Structural Analogs

PropertyTarget CompoundBS11286 PubChem CID 5269702
Core StructurePyrrolidine-2,3-dionePyrrolidine-2,3-dionePyrrolidine-2,3-dione
SubstituentsThiophene, thiadiazoleBenzo[d]thiazole, chlorophenylImidazo[1,2-a]pyridine
Molecular Weight444.54 g/mol496.99 g/mol574.10 g/mol
BioactivityAnticonvulsant (predicted)UnreportedUnreported

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